

# "thermal properties of 1-decanol for phase change material research"

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## Compound of Interest

Compound Name: 1-Decanol

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## 1-Decanol as a Phase Change Material: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-Decanol**, a straight-chain fatty alcohol with the chemical formula  $C_{10}H_{22}O$ , has garnered significant interest as a promising organic phase change material (PCM) for thermal energy storage applications. Its favorable thermal properties, including a convenient melting point for low-temperature applications, high latent heat of fusion, and chemical stability, make it a subject of extensive research. This technical guide provides a comprehensive overview of the thermal properties of **1-decanol**, detailed experimental protocols for their characterization, and an exploration of its advantages and challenges as a PCM.

### Thermal Properties of 1-Decanol

The effective utilization of **1-decanol** as a PCM hinges on a thorough understanding of its thermal characteristics. The key thermophysical properties are summarized in the tables below.

### General and Physical Properties

Property	Value	Reference
Chemical Formula	C <sub>10</sub> H <sub>22</sub> O	[1]
Molar Mass	158.28 g/mol	[1]
Appearance	Colorless to light yellow viscous liquid	[1]
Melting Point	5-7 °C	[2][3]
Boiling Point	231 °C	
Density (liquid @ 25°C)	0.829 g/mL	

## Thermal Energy Storage Properties

Property	Value	Reference
Latent Heat of Fusion	33.67 - 37.66 kJ/mol	
Specific Heat Capacity (Liquid)	See correlation below	
Thermal Conductivity (Liquid)	Not definitively reported, requires experimental determination	
Specific Heat Capacity (Solid)	Requires experimental determination	
Thermal Conductivity (Solid)	Requires experimental determination	

Correlation for Liquid Phase Specific Heat Capacity:

The molar heat capacity of liquid 1-alcohols, including **1-decanol**, can be described by the following correlation:  $C_{p,l}(n,T)/J \cdot K^{-1} \cdot mol^{-1} = -3163.5 + 21.0156n + 0.04223nT + 9.89055T + 322705.7/T - 0.0093225T^2$

Where:

- n is the number of carbon atoms (for **1-decanol**, n=10)

- T is the temperature in Kelvin

## Experimental Protocols for Thermal Characterization

Accurate characterization of the thermal properties of **1-decanol** is paramount for its successful application as a PCM. The following sections detail the standard experimental methodologies.

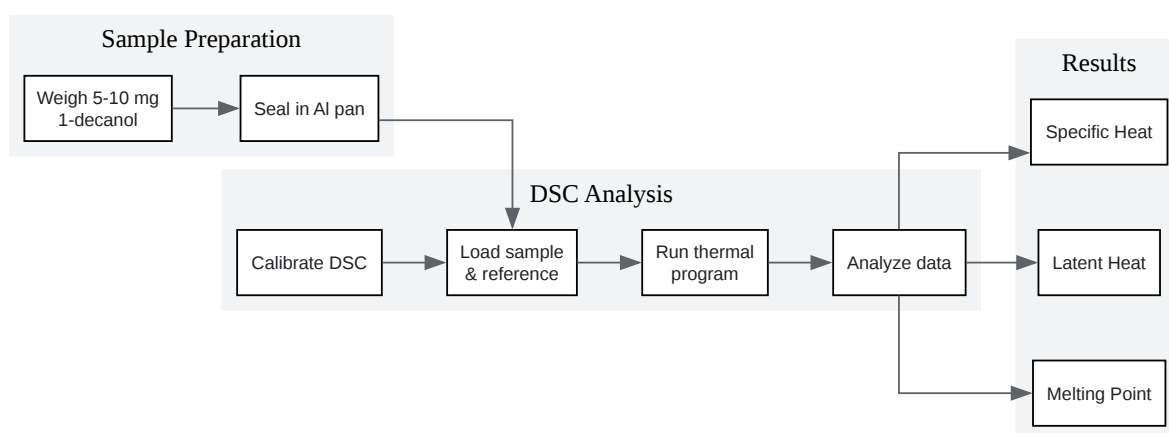
### Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the phase change temperature and latent heat of fusion of PCMs.

Detailed Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **1-decanol** into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
- Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity standards such as indium.
- Thermal Program:
  - Equilibrate the sample at a temperature well below its expected melting point (e.g., -20 °C).
  - Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above its melting point (e.g., 40 °C).
  - Hold the sample at this temperature for a few minutes to ensure complete melting.
  - Cool the sample at the same controlled rate back to the starting temperature.
  - Perform a second heating cycle to obtain data on a sample with a known thermal history.
- Data Analysis:

- The melting point is determined as the onset temperature of the endothermic peak during heating.
- The latent heat of fusion is calculated by integrating the area of the melting peak.
- The specific heat capacity can also be determined from the DSC data by analyzing the heat flow in the single-phase regions.



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### DSC Experimental Workflow

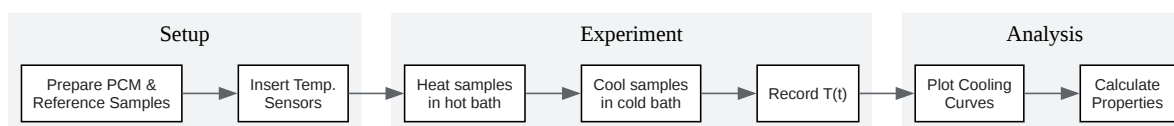
## T-History Method

The T-history method is a cost-effective and straightforward technique for determining the thermophysical properties of PCMs, particularly for larger sample sizes.

Detailed Methodology:

- Apparatus Setup:
  - Two identical test tubes are used: one filled with a known mass of **1-decanol** and the other with a reference material of known specific heat (e.g., water).

- Temperature sensors (e.g., thermocouples) are placed at the center of both the PCM and the reference material. A third sensor monitors the ambient temperature of the thermal bath.
- Experimental Procedure:
  - Heat the PCM and reference samples in a thermal bath to a uniform temperature significantly above the melting point of **1-decanol** (e.g., 50 °C).
  - Simultaneously remove both test tubes from the hot bath and place them in a constant, lower-temperature environment (e.g., 0 °C) to cool.
  - Record the temperature of the PCM, reference, and ambient environment as a function of time until the PCM has completely solidified and cooled below its freezing point.
- Data Analysis: By analyzing the cooling curves of the PCM and the reference material, the melting/solidification temperature, latent heat of fusion, and specific heat capacities of the solid and liquid phases can be calculated.



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### T-History Experimental Workflow

## Transient Plane Source (TPS) Method

The Transient Plane Source (TPS) method is a versatile technique for measuring the thermal conductivity of both solid and liquid materials.

Detailed Methodology:

- Sample Preparation:

- For the solid phase, two identical flat-surfaced samples of solid **1-decanol** are required. The surfaces in contact with the sensor must be smooth to ensure good thermal contact.
- For the liquid phase, the **1-decanol** is contained in a sample holder designed for liquids.
- Measurement Procedure:
  - The TPS sensor, a flat spiral of electrically conductive nickel, is sandwiched between the two solid samples or immersed in the liquid sample.
  - A short electrical pulse is passed through the sensor, causing a slight increase in its temperature.
  - The sensor simultaneously records its temperature response as a function of time as the heat dissipates into the sample.
- Data Analysis: The thermal conductivity and thermal diffusivity of the material are determined by analyzing the temperature versus time profile of the sensor. The specific heat capacity can be calculated if the density is known.

## Challenges and Considerations in PCM Research

### Subcooling

A significant challenge with many fatty alcohols, including **1-decanol**, is the phenomenon of subcooling. This occurs when the material cools below its freezing point without solidifying. Subcooling can hinder the reliable release of stored latent heat.

Mitigation Strategies:

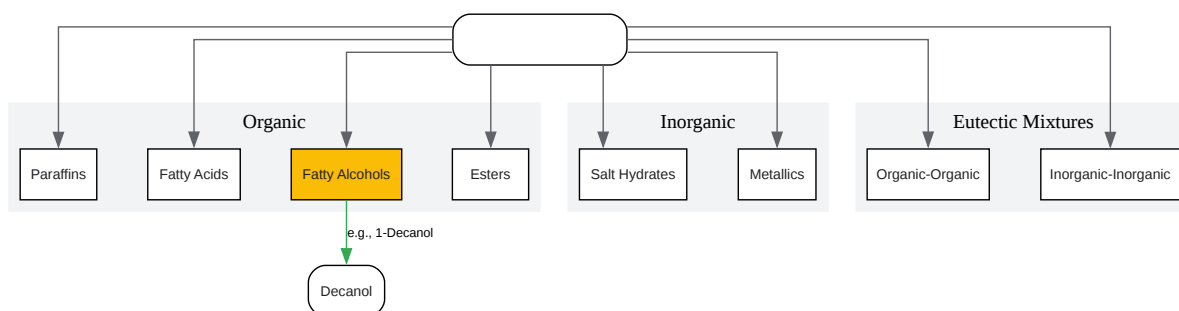
- Nucleating Agents: The addition of nucleating agents can provide sites for crystal formation, thereby reducing the degree of subcooling. For fatty alcohols, materials with similar crystal structures, such as other long-chain fatty alcohols with higher melting points, can be effective. Long-chain polymers have also shown promise in mitigating subcooling in fatty alcohol emulsions.

### Long-Term Stability

For practical applications, PCMs must exhibit long-term thermal and chemical stability over numerous melting and freezing cycles. Fatty alcohols generally demonstrate good thermal stability.

#### Experimental Protocol for Stability Testing:

- Initial Characterization: Determine the initial thermal properties (melting point, latent heat of fusion) of the **1-decanol** sample using DSC.
- Thermal Cycling: Subject the PCM sample to a large number of accelerated thermal cycles (e.g., hundreds or thousands) in a thermal cycler or environmental chamber. The temperature range should encompass the melting and freezing points of the material.
- Periodic Characterization: At regular intervals (e.g., every 100 cycles), remove a small portion of the sample and re-characterize its thermal properties using DSC.
- Analysis: Compare the thermal properties of the cycled samples to the initial values. Significant changes in the melting point or a reduction in the latent heat of fusion would indicate degradation.



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#### Classification of Phase Change Materials

## Conclusion

**1-Decanol** presents itself as a viable candidate for a phase change material in low-temperature thermal energy storage applications. Its attractive thermal properties, coupled with its organic nature, make it a subject of continued research and development. However, challenges such as subcooling and the need for comprehensive long-term stability data require further investigation. The experimental protocols detailed in this guide provide a robust framework for the thorough characterization of **1-decanol** and other potential PCM candidates, paving the way for their successful implementation in various energy-saving technologies.

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